![molecular formula C8H7ClN4 B6230387 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine CAS No. 1482088-70-9](/img/no-structure.png)
4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine” is a chemical compound with the molecular weight of 180.6 . It is a solid powder at room temperature . The IUPAC name for this compound is 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position and a 1-methyl-1H-pyrazol-5-yl group at the 6th position.Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine” are not available, similar compounds have been used in various chemical reactions. For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
The compound is a solid powder at room temperature . It should be stored at 2-8°C .Safety and Hazards
Future Directions
Given the potential biological activities of similar compounds, “4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine” could be of interest for further studies in medicinal chemistry. It could serve as a useful intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine involves the reaction of 4-chloro-6-hydroxypyrimidine with 1-methyl-1H-pyrazole-5-carboxylic acid followed by dehydration and chlorination.", "Starting Materials": [ "4-chloro-6-hydroxypyrimidine", "1-methyl-1H-pyrazole-5-carboxylic acid", "thionyl chloride", "pyridine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-chloro-6-hydroxypyrimidine is reacted with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of pyridine and triethylamine in dichloromethane to form 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine.", "Step 2: The resulting product is then dehydrated using thionyl chloride in dichloromethane to form 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine-2,3-dione.", "Step 3: Finally, the product is chlorinated using thionyl chloride in dichloromethane and diethyl ether to form 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine." ] } | |
CAS RN |
1482088-70-9 |
Product Name |
4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine |
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.